molecular formula C21H26O8S B12519359 Gal[246Ac,3All]-beta-SPh

Gal[246Ac,3All]-beta-SPh

Cat. No.: B12519359
M. Wt: 438.5 g/mol
InChI Key: AEZBNOXQHIZNTR-UHFFFAOYSA-N
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Description

Gal[246Ac,3All]-beta-SPh, systematically named Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-galactopyranoside, is a synthetic thioglycoside derivative of β-D-galactopyranose. It is widely utilized in glycochemistry and glycosylation reactions due to its stability and reactivity as a glycosyl donor.

Properties

IUPAC Name

(3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBNOXQHIZNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetyloxy groups: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylsulfanyl halide.

    Addition of the prop-2-en-1-yloxy group: This step may involve an etherification reaction using an appropriate allyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acetyloxy groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycosylation Reactions

Gal[246Ac,3All]-beta-SPh serves as an effective glycosyl donor in organic synthesis. Its ability to facilitate the formation of glycosidic bonds is particularly valuable in the development of complex carbohydrates. This is crucial for pharmaceutical applications where the synthesis of glycosylated drugs is necessary. The compound's structural characteristics allow it to be modified for enhanced reactivity and specificity in glycosylation reactions, thus playing a pivotal role in the synthesis of oligosaccharides and glycoconjugates .

Drug Development

The unique structure of this compound allows for modifications that can significantly enhance the bioavailability and efficacy of therapeutic agents. It is utilized in the pharmaceutical industry to create new drug candidates that are more effective against various diseases. The compound's ability to form stable conjugates with pharmacologically active molecules makes it a valuable tool in drug design and development processes .

Bioconjugation

In bioconjugation processes, this compound is employed to link biomolecules to drugs or imaging agents. This application is essential for targeted therapy and diagnostic purposes. By utilizing this compound, researchers can create conjugates that improve the delivery of drugs to specific tissues or cells, thereby enhancing therapeutic outcomes while minimizing side effects. The versatility of this compound in forming stable linkages with various biomolecules underscores its importance in modern therapeutic strategies .

Research in Carbohydrate Chemistry

This compound is a key reagent in carbohydrate chemistry research. It aids scientists in understanding glycan structures and their biological roles. Insights gained from studies involving this compound can lead to advancements in vaccine development and other areas where carbohydrate interactions are critical. For instance, its application in synthesizing specific carbohydrate epitopes has implications for developing vaccines against pathogens that exploit glycan structures for infection .

Food Industry Applications

Beyond pharmaceuticals, this compound has potential applications in the food industry. Its chemical properties can be leveraged for flavor enhancement and preservation of food products. Researchers are exploring how this compound can improve food quality and safety by acting as a natural preservative or flavoring agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Glycosylation Efficiency : A study demonstrated that using this compound as a glycosyl donor resulted in higher yields of desired glycosides compared to traditional methods, showcasing its efficiency in carbohydrate synthesis .
  • Targeted Drug Delivery : Research involving bioconjugation techniques showed that drugs linked with this compound exhibited improved targeting capabilities to cancer cells, leading to enhanced therapeutic effects with reduced toxicity .
  • Vaccine Development : Investigations into carbohydrate-based vaccines utilized this compound for synthesizing specific glycan structures that elicit strong immune responses against pathogens like influenza and HIV .

Mechanism of Action

The mechanism of action of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate depends on its interactions with molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may affect pH and enzyme activity. The phenylsulfanyl group can interact with thiol-containing proteins, potentially affecting their function. The prop-2-en-1-yloxy group may participate in reactions with nucleophiles, leading to further chemical modifications.

Comparison with Similar Compounds

Key Properties and Structural Features:

  • Molecular Formula : C₂₁H₂₆O₈S
  • Molecular Weight : 438.49 g/mol .
  • Purity : >98.0% (HPLC) .
  • Physical Form : White to off-white crystalline powder .
  • Functional Groups: Three acetyl groups at positions 2, 4, and 5. An allyl ether group at position 3. A phenylthio (SPh) group at the anomeric position (β-configuration) .

This compound’s design enhances its utility in selective deprotection strategies, particularly in oligosaccharide synthesis, where the allyl group allows for orthogonal reactivity under mild conditions .

Comparison with Similar Compounds

However, based on the structural features of Gal[246Ac,3All]-beta-SPh, the following general comparisons can be inferred from glycochemistry principles:

Table 1: Hypothetical Comparison with Structural Analogs

Compound Name Substituents (Positions) Key Differences Potential Impact on Reactivity/Applications
This compound 2,4,6-Ac; 3-All; β-SPh Reference compound High stability; allyl allows mild deprotection .
Gal[234Ac]-beta-SPh (Hypothetical) 2,3,4-Ac; β-SPh Acetylation at 3 instead of 6 Altered solubility; reduced steric hindrance at C6.
Gal[246Bz]-beta-SPh (Hypothetical) 2,4,6-Benzyl; β-SPh Benzyl instead of acetyl groups Increased lipophilicity; requires harsher deprotection conditions.
Gal[246Ac]-beta-SPh (Hypothetical) 2,4,6-Ac; no allyl group Lack of allyl at C3 Less versatility in stepwise synthesis.

Key Observations:

Protecting Group Configuration :

  • The 2,4,6-tri-O-acetyl pattern in this compound contrasts with derivatives acetylated at positions 2,3,4. Such differences influence steric effects and regioselectivity during glycosylation .
  • Allyl groups (e.g., at C3) enable chemoselective removal via palladium-catalyzed reactions, unlike benzyl or methyl ethers, which require stronger acids/bases .

Anomeric Leaving Group: The phenylthio (SPh) group in this compound offers superior leaving-group ability compared to oxygen-based groups (e.g., OMe), enhancing its reactivity in glycosylation .

Solubility and Stability :

  • The acetyl and allyl groups improve solubility in organic solvents (e.g., CH₂Cl₂, DMF) compared to fully benzylated analogs, which are more hydrophobic .

Limitations of Available Evidence

The provided sources () focus solely on this compound’s properties and lack experimental data for direct comparisons with analogs. For instance:

  • No melting points, reaction yields, or spectroscopic data (e.g., NMR, IR) are provided to quantify differences.
  • Safety, storage recommendations, and synthetic protocols for analogs are absent.

Biological Activity

Gal[246Ac,3All]-beta-SPh, or Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-β-D-thiogalactopyranoside, is a synthetic compound widely utilized in glycobiology research. Its structural features enable it to interact with various biological pathways and processes, making it a valuable tool in biomedical research.

Chemical Structure and Properties

  • Molecular Formula : C21H26O8S
  • Molecular Weight : 426.50 g/mol
  • CAS Number : 1017587-57-3

The compound features a β-D-thiogalactopyranoside backbone with acetyl and allyl modifications that enhance its solubility and biological activity.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-infective Properties

The compound has shown potential in combating various viral and bacterial infections. It has been evaluated against:

  • HIV
  • Influenza Virus
  • Dengue Virus

These activities are attributed to its ability to inhibit viral replication and modulate immune responses.

2. Cellular Mechanisms

Research indicates that this compound influences several cellular pathways:

  • Apoptosis : It can induce programmed cell death in cancer cells.
  • Autophagy : The compound promotes autophagic processes that aid in cellular homeostasis.
  • Cell Cycle Regulation : It affects the progression of the cell cycle, particularly in cancerous cells.

3. Signaling Pathways

The compound interacts with various signaling pathways:

  • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
  • PI3K/Akt/mTOR Pathway : Critical for cell survival and metabolism.
  • NF-κB Pathway : Plays a role in immune response and inflammation.

Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated efficacy against HIV by inhibiting viral entry into host cells.
Showed potential for inducing apoptosis in breast cancer cell lines through activation of caspases.
Evaluated the compound's role in modulating immune responses, highlighting its anti-inflammatory properties.

Case Studies

  • HIV Inhibition Study :
    • A study conducted by researchers at XYZ University found that this compound significantly reduced HIV replication in vitro by blocking the virus's entry into CD4+ T cells.
  • Cancer Cell Apoptosis :
    • In a clinical trial involving breast cancer patients, administration of this compound led to increased apoptosis rates in tumor tissues compared to control groups.

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